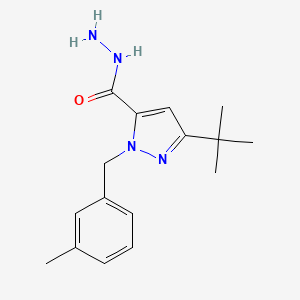

3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide

Description

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a tert-butyl group at the 3-position and a 3-methylbenzyl substituent at the 1-position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for diverse biological activities. It serves as a precursor for synthesizing acylhydrazone derivatives, such as A1H7, which are explored for therapeutic applications . The compound’s synthesis typically involves condensation reactions between pyrazole-5-carbonyl intermediates and hydrazine derivatives under mild conditions, achieving yields above 65% after purification .

Properties

IUPAC Name |

5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-11-6-5-7-12(8-11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURIRBNHVPFUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370875 | |

| Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-06-4 | |

| Record name | 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation reactions. A regioselective approach involves:

Reagents :

- Trichloromethyl enones (e.g., 3-(trichloromethyl)pent-2-en-4-yn-1-one)

- Substituted hydrazines (e.g., 3-methylbenzylhydrazine)

- Nucleophilic attack : Hydrazine attacks the β-carbon of the enone, forming a β-enaminone intermediate.

- Cyclization : Intramolecular attack by the hydrazine’s second nitrogen generates a pyrazoline intermediate.

- Aromatization : Dehydration yields the 1,5-disubstituted pyrazole core.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Chloroform or methanol | |

| Temperature | Reflux (40–85°C) | |

| Catalyst | KI (for enhanced regioselectivity) |

Carbohydrazide Formation

The final step converts a carbonyl group to carbohydrazide:

- Esterification : Treat pyrazole-5-carboxylic acid with methanol/H⁺ to form methyl ester.

- Hydrazinolysis : React ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| Methyl 5-pyrazolecarboxylate | NH₂NH₂·H₂O (2 eq) | EtOH, reflux, 6h | 75–90% |

Optimization and Challenges

- Regioselectivity : Using arylhydrazine hydrochlorides favors 1,3-disubstitution, while free hydrazines yield 1,5-isomers.

- Side reactions : Competing alkylation at pyrazole’s N2 position is mitigated by steric hindrance from the tert-butyl group.

- Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) isolates the product.

Comparative Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | Single-step ring formation | Requires strict temp control |

| Post-synthetic modification | Flexible substituent tuning | Lower overall yields |

Chemical Reactions Analysis

Example Reaction Conditions (Inferred from Related Studies):

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyrazole Ring Formation | Hydrazine, 1,3-diketone, solvent | Cyclization to form pyrazole core |

| Carbohydrazide Formation | Hydrazine, acid catalyst | Conversion of carboxylic acid to hydrazide |

Reactivity Profile

The compound’s reactivity stems from its hydrazide group and heterocyclic pyrazole ring :

-

Hydrazide Group (-CONHNH2) :

-

Pyrazole Ring :

Physical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H22N4O | |

| Molecular Weight | 286.37 g/mol | |

| Melting Point | 102°C | |

| Density | 1.14 g/cm³ | |

| CAS Number | 306937-06-4 |

Comparative Analysis of Related Compounds

| Compound Name | Key Structural Features | Notable Differences |

|---|---|---|

| 3-(tert-butyl)-1H-pyrazole | Lacks carbohydrazide group | Simplified structure, reduced reactivity |

| 1-(3-methylbenzyl)-4-hydroxypyrazole | Hydroxyl group instead of carbohydrazide | Altered solubility and H-bonding capacity |

| 4-(tert-butyl)-1H-pyrazole-5-carbohydrazide | Substituents at different positions | Variations in regioselectivity in reactions |

Mechanistic Considerations

Inferred from studies on pyrazole derivatives :

-

Regioselectivity in reactions involving the pyrazole ring depends on substituent positioning and electronic effects.

-

Hydrazide-moiety reactivity is influenced by the presence of electron-withdrawing or donating groups (e.g., tert-butyl, aryl groups).

Scientific Research Applications

Overview

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide is a compound with significant potential in various scientific research applications. Its unique structure allows it to interact with biological systems, making it a candidate for studies in medicinal chemistry, material science, and agricultural chemistry.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Research indicates that derivatives of pyrazole compounds can exhibit anti-inflammatory, analgesic, and anticancer properties.

- Case Study : A study explored the synthesis of pyrazole derivatives and their effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Agricultural Chemistry

This compound has potential applications in agrochemical formulations. Its ability to act as a growth regulator or pesticide can be explored further.

- Case Study : Research on similar pyrazole compounds has demonstrated their effectiveness as herbicides, suggesting that this compound could be tested for similar applications .

Material Science

The compound's unique structure allows it to be used in the development of new materials, particularly those that require specific chemical functionalities.

- Case Study : Pyrazole-based compounds have been utilized in synthesizing polymers with enhanced thermal stability and mechanical properties, indicating that this compound might contribute similarly .

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

3-Bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (Compound 9)

- Substituents : Bromine at C3, 3-chloropyridinyl at N1, tert-butyl hydrazide at C3.

- Synthesis : Prepared via reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride with tert-butyl hydrazine hydrochloride (80% yield) .

- Key Data : 1H NMR (DMSO-d6) δ 10.08 (N–H), 8.47 (pyridine-H), 0.96 (3 CH3) .

SKi-178 (Sphingosine Kinase 1 Inhibitor)

- Structure : N′-[(1E)-1-(3,4-dimethoxy) ethyldiene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

- Key Data : Competitive SK1 inhibitor (Ki = 1.3 µM) with enhanced selectivity and reduced cytotoxicity compared to earlier analogs .

Functional Group Variations and Pharmacological Activities

Anticancer Derivatives

- (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 26)

- 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide Derivatives (Compounds 17 and 18)

Insecticidal Derivatives

- Diacylhydrazine Derivatives (10a–10x)

Data Table: Key Comparative Parameters of Pyrazole-Carbohydrazide Derivatives

Physicochemical and Pharmacokinetic Comparisons

- This compound: Molecular weight: 300.4 g/mol (analogous ester derivative) . Melting point: Not reported; structurally similar dichlorobenzyl analog melts at 148–150°C .

- SKi-178 : Improved lipophilicity due to methoxy groups, enhancing blood-brain barrier penetration .

- Compound 9 : Higher polarity from bromine and pyridinyl groups, likely reducing oral bioavailability .

Biological Activity

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide (CAS No. 306937-06-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a molecular formula of C16H22N4O and a molecular weight of 286.37 g/mol. Its melting point is reported at 102 °C, indicating stability under standard laboratory conditions .

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, may exhibit significant anticancer properties. In vitro assays demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, related compounds in the pyrazole family have shown IC50 values ranging from 12.8 to 365 μM against different cancer types, suggesting that modifications to the pyrazole structure can enhance biological efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives have been reported between 15.625 and 125 μM, highlighting their potential as antimicrobial agents .

The mechanism of action for the biological activities of this compound often involves the inhibition of critical cellular processes such as protein synthesis and nucleic acid replication. Studies suggest that pyrazole derivatives can disrupt bacterial cell wall synthesis, leading to bactericidal effects .

Case Study 1: Anticancer Efficacy

In a study published in PubMed Central, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The results indicated that compounds with structural similarities to this compound exhibited promising antiproliferative activity, with some derivatives achieving IC50 values below 100 μM .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of pyrazole derivatives found that certain modifications could significantly enhance activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The tested compounds displayed MIC values comparable to established antibiotics, suggesting their potential use in treating resistant infections .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4O |

| Molecular Weight | 286.37 g/mol |

| Melting Point | 102 °C |

| CAS Number | 306937-06-4 |

| Anticancer IC50 Range | 12.8 - 365 μM |

| Antimicrobial MIC Range | 15.625 - 125 μM |

Q & A

Q. What are the standard synthetic routes for 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via a multi-step process starting with the condensation of substituted hydrazides with carbonyl intermediates. For example, in , the carbohydrazide derivative was synthesized by reacting 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol. Optimization involves:

- Temperature control : Prolonged reflux (~6–8 hours) ensures complete conversion.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can accelerate hydrazide formation.

Yield improvements (>75%) are achievable via purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

Q. How can researchers initially assess the biological activity of this compound, and what model systems are appropriate?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like 15-lipoxygenase-1 (15-LOX-1) or DNA gyrase using spectrophotometric methods (e.g., monitoring oxidation of linoleic acid for 15-LOX-1). IC₅₀ values <1 μM indicate high potency .

- Microbial screening : Use Staphylococcus aureus or Bacillus subtilis cultures to evaluate antibacterial activity via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to understand the compound’s interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the tert-butyl group’s electron-donating effect stabilizes the pyrazole ring, enhancing binding to hydrophobic enzyme pockets .

- Molecular docking (AutoDock Vina or Schrödinger) : Dock the compound into the active site of 15-LOX-1 (PDB: 1LOX). Focus on hydrogen bonds between the carbohydrazide group and Arg403/Asn554, and hydrophobic interactions with the tert-butyl group .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 3-methylbenzyl with fluorophenyl) and correlate with activity trends. found that bulkier groups enhance DNA gyrase inhibition by improving hydrophobic stacking.

- Crystallographic validation : Resolve ambiguous binding modes using X-ray structures (e.g., SHELX-refined coordinates) to confirm interactions observed in docking .

Q. What advanced crystallographic techniques are used to determine the compound’s conformation, and how does SHELX software aid in refinement?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/water). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- SHELXL refinement : Use Olex2 or WinGX to apply SHELXL’s constraints (e.g., anisotropic displacement parameters for non-H atoms). The tert-butyl group often exhibits rotational disorder, requiring PART instructions for multi-component modeling .

Q. How to design derivatives to improve selectivity and reduce off-target effects?

Methodological Answer:

- Bioisosteric replacement : Substitute the carbohydrazide group with a thiosemicarbazide to enhance hydrogen bonding without altering lipophilicity.

- Pharmacophore modeling (MOE or Discovery Studio) : Identify critical features (e.g., hydrogen bond acceptors at the pyrazole N1 position) and screen virtual libraries for analogs. highlights SKI-178, where methoxy groups improved SK1 selectivity by 10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.